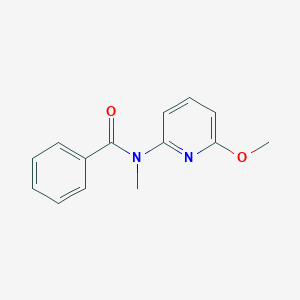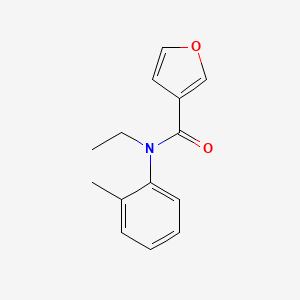![molecular formula C14H21N3O B7505927 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505927.png)
2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one involves its interaction with dopamine receptors in the brain. 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one acts as a dopamine receptor agonist, which means that it activates dopamine receptors in the brain. This activation leads to an increase in dopamine release, which is associated with feelings of pleasure and reward. 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has also been shown to modulate the activity of other neurotransmitters in the brain, including serotonin and norepinephrine.
Biochemical and Physiological Effects:
2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has been shown to have a range of biochemical and physiological effects. In animal studies, 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has been shown to increase locomotor activity and induce hyperactivity. 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has also been shown to increase dopamine release in the brain, which is associated with feelings of pleasure and reward. 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has been shown to have a low toxicity profile, with no significant adverse effects reported in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one is its high purity, which makes it an ideal compound for use in laboratory experiments. 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has also been shown to have a low toxicity profile, which makes it a safe compound to work with. However, one of the limitations of 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one. One area of research is the development of new drugs based on the structure of 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of new drugs for the treatment of addiction and substance abuse. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one and its effects on the brain and behavior.
Métodos De Síntesis
The synthesis of 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one involves the reaction of 4-(pyridin-4-ylmethyl)piperazine with 2-methylpropanone in the presence of a catalyst. The reaction yields 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one as a white crystalline solid with a purity of over 99%. The synthesis method has been optimized to produce high yields of 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one with minimal impurities.
Aplicaciones Científicas De Investigación
2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has been identified as a potential lead compound for the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In neuroscience, 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has been used as a tool to study the role of dopamine receptors in the brain. 2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has also been studied for its potential applications in drug discovery, particularly in the development of new drugs for the treatment of addiction and substance abuse.
Propiedades
IUPAC Name |
2-methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-12(2)14(18)17-9-7-16(8-10-17)11-13-3-5-15-6-4-13/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKFRXWVQIGMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505852.png)


![[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505867.png)



![1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505912.png)

![2,2-dimethyl-N-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7505926.png)



